Cas no 67862-09-3 ((R)-2-((tert-butoxycarbonyl)amino)decanoic acid)

(R)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a chiral, Boc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling selective deprotection under mild acidic conditions. Its long aliphatic chain (decanoic acid backbone) enhances lipophilicity, making it valuable for modifying peptide properties or studying structure-activity relationships. The (R)-configuration ensures stereochemical precision in asymmetric synthesis. This compound is particularly useful in medicinal chemistry for designing bioactive peptides or prodrugs, offering stability during solid-phase synthesis. High purity and well-defined stereochemistry make it a reliable intermediate for specialized applications in drug discovery and biochemical studies.
(R)-2-((tert-butoxycarbonyl)amino)decanoic acid structure
67862-09-3 structure
Product Name:(R)-2-((tert-butoxycarbonyl)amino)decanoic acid
CAS No:67862-09-3
MF:C15H29NO4
MW:287.395065069199
CID:2855508
PubChem ID:12968961
Update Time:2025-06-14

(R)-2-((tert-butoxycarbonyl)amino)decanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-(2R)-2-Amino-decanoic acid
    • AC-9202
    • (R)-2-[(t-Butoxycarbonyl)amino]-decanoic acid
    • starbld0000403
    • G80607
    • 67862-09-3
    • (R)-2-((tert-butoxycarbonyl)amino)decanoic acid
    • Inchi: 1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChI Key: OXOZMSCSDJPGHN-GFCCVEGCSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CCCCCCCC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 287.20965841Da
  • Monoisotopic Mass: 287.20965841Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 75.6Ų

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Additional information on (R)-2-((tert-butoxycarbonyl)amino)decanoic acid

Recent Advances in the Application of (R)-2-((tert-Butoxycarbonyl)amino)decanoic Acid (CAS 67862-09-3) in Chemical Biology and Pharmaceutical Research

The compound (R)-2-((tert-butoxycarbonyl)amino)decanoic acid (CAS 67862-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis, drug development, and bioconjugation. This research brief aims to summarize the latest findings and advancements related to this compound, highlighting its role in modern therapeutic strategies and chemical methodologies.

Recent studies have demonstrated the utility of (R)-2-((tert-butoxycarbonyl)amino)decanoic acid as a key intermediate in the synthesis of chiral peptides and peptidomimetics. Its tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions, making it particularly valuable in solid-phase peptide synthesis (SPPS). Researchers have successfully employed this compound in the development of novel antimicrobial peptides, where its hydrophobic side chain enhances membrane permeability and target specificity.

In the realm of drug discovery, (R)-2-((tert-butoxycarbonyl)amino)decanoic acid has been utilized as a building block for the design of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of potent inhibitors targeting the SARS-CoV-2 main protease, demonstrating improved binding affinity and metabolic stability compared to earlier analogs. The compound's chiral center and extended carbon chain were found to be critical for optimal interactions with the enzyme's active site.

Beyond pharmaceutical applications, this compound has shown promise in chemical biology tools development. Researchers have recently conjugated (R)-2-((tert-butoxycarbonyl)amino)decanoic acid to various fluorescent probes and affinity tags, creating novel reagents for protein labeling and cellular imaging. Its compatibility with click chemistry reactions has enabled the construction of sophisticated molecular probes for studying biological systems with high precision.

From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing (R)-2-((tert-butoxycarbonyl)amino)decanoic acid. A 2024 report in Organic Process Research & Development described an optimized asymmetric synthesis route that achieves higher enantiomeric purity (>99% ee) while reducing production costs. These improvements are particularly significant given the growing demand for high-quality chiral building blocks in pharmaceutical manufacturing.

Looking forward, the unique structural features of (R)-2-((tert-butoxycarbonyl)amino)decanoic acid continue to inspire innovative applications. Current research directions include its incorporation into self-assembling drug delivery systems and as a component of novel lipid nanoparticles for mRNA vaccine formulations. The compound's versatility and proven utility across multiple research domains suggest it will remain a valuable tool in chemical biology and pharmaceutical development for years to come.

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